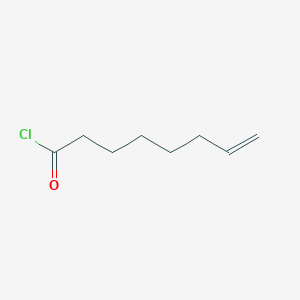
methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate is a fluorinated organic compound with the molecular formula C9H7F3O3 It is a derivative of benzoic acid, characterized by the presence of a trifluoromethyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate typically involves the esterification of 4-Hydroxymethyl-2-trifluoromethylbenzoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
4-Hydroxymethyl-2-trifluoromethylbenzoic acid+MethanolH2SO44-Hydroxymethyl-2-trifluoromethylbenzoic acid methyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 4-Carboxy-2-trifluoromethylbenzoic acid.
Reduction: 4-Hydroxymethyl-2-trifluoromethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the hydroxymethyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-trifluoromethylbenzoic acid: Lacks the ester group, making it less lipophilic.
4-Methyl-2-trifluoromethylbenzoic acid: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
4-Fluoro-2-trifluoromethylbenzoic acid:
Uniqueness
methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate is unique due to the combination of its trifluoromethyl and hydroxymethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications, offering advantages such as enhanced stability, reactivity, and bioavailability.
Eigenschaften
CAS-Nummer |
959632-21-4 |
|---|---|
Molekularformel |
C10H9F3O3 |
Molekulargewicht |
234.17 g/mol |
IUPAC-Name |
methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(15)7-3-2-6(5-14)4-8(7)10(11,12)13/h2-4,14H,5H2,1H3 |
InChI-Schlüssel |
RUDDPYMBSUULPV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1)CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Nitro-4-[(pyridin-2-yl)sulfanyl]aniline](/img/structure/B8587369.png)

![3-[Cyclohexyl(methyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B8587387.png)



![3-[4-(4-Methyl-piperazin-1-yl)-butoxy]-benzaldehyde](/img/structure/B8587407.png)
![4-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]benzene-1,2-dicarbonitrile](/img/structure/B8587411.png)
![1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[3-(3-nitrophenyl)-1-oxo-2-propenyl]isoquinoline](/img/structure/B8587436.png)


